molecular formula C7H15Cl2N3O3 B12453409 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate

Cat. No.: B12453409
M. Wt: 260.12 g/mol
InChI Key: MSLOTGSONMSCEM-UHFFFAOYSA-N
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Description

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,5,6,7-hexahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one with hydrochloric acid and water to form the dihydrochloride dihydrate salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 6-Methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Uniqueness

2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate is unique due to its specific structural features and the presence of the dihydrochloride dihydrate form. This gives it distinct chemical and physical properties compared to similar compounds .

Properties

Molecular Formula

C7H15Cl2N3O3

Molecular Weight

260.12 g/mol

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH.2H2O/c1-4-9-6-3-8-2-5(6)7(11)10-4;;;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H;2*1H2

InChI Key

MSLOTGSONMSCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1.O.O.Cl.Cl

Origin of Product

United States

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